![molecular formula C18H21ClN2O3 B1227127 5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B1227127.png)
5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
PET Imaging in Neuroscience
- The compound labeled as Raclopride, a derivative similar to 5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide, has been used in positron emission tomography (PET) to study cerebral dopamine receptors in monkeys. It shows selective accumulation in the striatum, providing valuable insights into dopamine-related neurological processes (Ehrin et al., 1985).
Molar Refraction and Polarizability Studies
- Similar compounds have been studied for their molar refraction and polarizability. These studies contribute to understanding the physical properties of the drug, which are crucial in drug formulation and delivery (Sawale et al., 2016).
Structure and Stability Analysis
- Research on glibenclamide, structurally related to the compound , has provided insights into the stability and structure of such compounds, both in solution and in solid state. This information is vital for the development of stable and effective pharmaceutical formulations (Sanz et al., 2012).
Cytotoxicity and Anticancer Potential
- Derivatives of 5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide have been synthesized and tested for their cytotoxicity against various cancer cell lines. This research contributes to the exploration of new potential anticancer agents (Hour et al., 2007).
Serotonergic Neurotransmission Studies
- Analogous compounds have been utilized in PET studies to understand serotonergic neurotransmission, a critical aspect in neuroscience and psychopharmacology (Plenevaux et al., 2000).
Metabolism and Excretion Studies
- Understanding the metabolism and excretion of similar drugs helps in predicting the pharmacokinetics and pharmacodynamics of new drugs, including those with similar structures (Arita et al., 1970).
Novel Drug Synthesis
- Research into similar compounds also includes synthesizing novel derivatives for potential therapeutic use, such as in gastroprokinetic activity and dopamine receptor targeting (Suzuki et al., 1998).
properties
Product Name |
5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide |
---|---|
Molecular Formula |
C18H21ClN2O3 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H21ClN2O3/c1-23-16-7-6-13(19)11-14(16)18(22)20-12-15(17-5-4-10-24-17)21-8-2-3-9-21/h4-7,10-11,15H,2-3,8-9,12H2,1H3,(H,20,22) |
InChI Key |
DPOARQRNHJTCHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CO2)N3CCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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